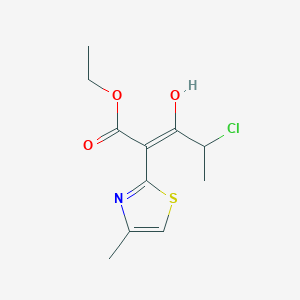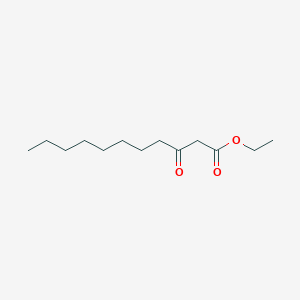
(R)-1-(5-Fluoro-2-iodophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(5-Fluoro-2-iodophenyl)ethanol is a chiral organic compound characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, along with a hydroxyl group attached to the ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-iodophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-iodobenzene.
Grignard Reaction: The 5-fluoro-2-iodobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(5-Fluoro-2-iodophenyl)ethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-1-(5-Fluoro-2-iodophenyl)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(5-Fluoro-2-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-fluoro-2-iodobenzaldehyde or 5-fluoro-2-iodoacetophenone.
Reduction: Formation of 5-fluoro-2-iodoethane.
Substitution: Formation of 5-fluoro-2-azidophenyl ethanol, 5-fluoro-2-cyanophenyl ethanol, or 5-fluoro-2-thiophenyl ethanol.
科学研究应用
®-1-(5-Fluoro-2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of ®-1-(5-Fluoro-2-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- ®-1-(5-Fluoro-2-chlorophenyl)ethanol
- ®-1-(5-Fluoro-2-bromophenyl)ethanol
- ®-1-(5-Fluoro-2-methylphenyl)ethanol
Uniqueness
®-1-(5-Fluoro-2-iodophenyl)ethanol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for further functionalization. The combination of fluorine and iodine atoms also imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
(1R)-1-(5-fluoro-2-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBQRLYBYFVAW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)

![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)
![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)

![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)


![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![2-[2-(2,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222470.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
